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Executive Summary

Enbezotinib (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor
(TKI) designed to potently and selectively target both the Rearranged during Transfection
(RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point
Therapeutics, enbezotinib was engineered to address both treatment-naive RET-altered
cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-
targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously
blocking a key resistance pathway mediated by SRC signaling. This technical guide provides
an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and
clinical evaluation of enbezotinib.

Introduction to Enbezotinib

Enbezotinib is a small molecule inhibitor belonging to the class of macrocyclic compounds.[1]
Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and
SRC kinases with high affinity, leading to the inhibition of their catalytic activity.[2] The rationale
for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be
a bypass mechanism leading to resistance to RET-targeted therapies.[3][4] By inhibiting both
targets, enbezotinib has the potential for more durable clinical responses.[3] The clinical
development of enbezotinib was investigated in the Phase 1/2 SWORD-1 trial for patients with
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advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately
discontinued.[1][5]

Discovery and Synthesis
Discovery

The discovery of enbezotinib was guided by a structure-based drug design approach aimed at
creating a potent and selective inhibitor of RET that could also overcome known resistance
mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen
to provide conformational rigidity and to optimize interactions within the kinase active site,
contributing to its high potency and selectivity.[2]

Synthesis of Enbezotinib

While the specific, proprietary, multi-step synthesis of enbezotinib has not been publicly
disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this
type can be conceptualized based on patent literature for similar compounds and general
principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of
key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic
ring structure.

Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a
functionalized pyridine fragment. These two key intermediates would then be coupled, followed
by a series of reactions to introduce the chiral side chain and prepare the molecule for the final
macrocyclization step. The macrocyclization is a critical step and could be achieved via an
intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of
enbezotinib.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of
a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine
system.
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Step 2: Functionalization of the Core. Halogenation or other activating groups would be
introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to
establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a
Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core
with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation,
would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification
by chromatography would yield the final enbezotinib molecule.

Mechanism of Action

Enbezotinib is a dual inhibitor of RET and SRC tyrosine kinases.[3]

o RET Inhibition: RET is a receptor tyrosine kinase that, when constitutively activated by
mutations or gene fusions, drives the growth of various cancers, including non-small cell lung
cancer (NSCLC) and medullary thyroid cancer.[6][9] Enbezotinib binds to the ATP-binding
site of both wild-type and mutated RET kinases, preventing their autophosphorylation and
the subsequent activation of downstream signaling pathways.[10]

o SRC Inhibition: SRC is a non-receptor tyrosine kinase that plays a crucial role in cell
proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been
identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC,
enbezotinib can potentially overcome or delay the emergence of resistance to RET-targeted
therapy.[3]

The dual inhibition of RET and SRC by enbezotinib is intended to provide a more
comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

Signaling Pathways
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Caption: Enbezotinib inhibits the RET and SRC signaling pathways.
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Quantitative Data
Preclinical Data

Enbezotinib has demonstrated potent activity against wild-type RET, various RET mutants,
and SRC kinase in preclinical studies.

Target Assay Type IC50 (nM) Reference
Wild-type RET Biochemical 0.26 [12]
Wild-type RET Cellular (p-RET) 21.9 [12]
RET G810R Mutant Cellular (Proliferation) 1-17 [13]
15 RET Mutants Cellular (p-RET) 2.69 -108 [12]
SRC Kinase Not Specified Low nanomolar [14]

In Vivo Efficacy: In xenograft models of RET-driven cancers, enbezotinib demonstrated
significant anti-tumor activity.[2]

« In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, enbezotinib
treatment led to tumor regression.[2]

» Asingle 5 mg/kg dose of enbezotinib inhibited RET phosphorylation by over 80% in vivo.
[14]

Clinical Data

The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of
enbezotinib in patients with advanced solid tumors harboring RET alterations.[5]
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Patient Treatment
Population History

Outcome Reference

RET TKI-naive None 5

4 patients

showed tumor
regressions of

-42%, -37%, [1]
-23%, and -3%. 2
confirmed partial

responses.

TKIl-pretreated Prior RET TKI 9

3 patients

showed tumor
regressions of [1]
-44%, -27%, and
-17%.

Experimental Protocols
Biochemical Kinase Inhibition As
Protocol)

say (Representative

This protocol describes a typical in vitro assay to determine the IC50 of enbezotinib against

RET and SRC kinases.[15][16]

Materials:

» Recombinant human RET or SRC kinase
» Kinase-specific peptide substrate

o ATP (Adenosine triphosphate)

o Assay buffer (e.g., Tris-HCI, MgCI2, DTT)
o Enbezotinib (serially diluted)

» Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates

Procedure:

Prepare a serial dilution of enbezotinib in DMSO.
In a 384-well plate, add the diluted enbezotinib or DMSO (vehicle control).
Add the kinase and peptide substrate solution to each well.

Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for
compound binding to the kinase.

Initiate the kinase reaction by adding ATP to each well.
Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method. For the
ADP-GIlo™ assay, this involves adding a reagent that converts the ADP produced to a
luminescent signal.

The luminescent signal is read on a plate reader.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the
logarithm of the enbezotinib concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of enbezotinib on the

proliferation of cancer cells harboring RET alterations.[14][17]

Materials:

Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)

Cell culture medium and supplements

Enbezotinib (serially diluted)
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o 96-well cell culture plates
o Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
Procedure:

o Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Prepare a serial dilution of enbezotinib in the cell culture medium.

* Remove the existing medium from the wells and add the medium containing the different
concentrations of enbezotinib or vehicle control (DMSO).

 Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
» Add the cell proliferation reagent to each well according to the manufacturer's instructions.

 Incubate for the recommended time to allow for the development of a signal (luminescence,
fluorescence, or absorbance).

o Measure the signal using a plate reader.
o Calculate the percentage of cell viability relative to the vehicle-treated control.

e The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage
of cell viability against the logarithm of the enbezotinib concentration.

Experimental and Drug Discovery Workflow
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Caption: A generalized workflow for small molecule kinase inhibitor discovery.
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Conclusion

Enbezotinib is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical
activity against a range of RET alterations, including those that confer resistance to other RET
inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naive and
pretreated patients with RET-driven cancers. Although the clinical development of enbezotinib
has been discontinued, the scientific rationale behind its design and the data generated from its
evaluation provide valuable insights for the development of next-generation kinase inhibitors
aimed at overcoming therapeutic resistance. The in-depth technical information provided in this
guide serves as a resource for researchers and drug development professionals in the field of
oncology and precision medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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